2-Cyclopropyl-2-(4-fluorophenyl)oxirane
Overview
Description
2-Cyclopropyl-2-(4-fluorophenyl)oxirane is an organic compound with the molecular formula C11H11FO It is characterized by the presence of a cyclopropyl group and a fluorophenyl group attached to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopropyl-2-(4-fluorophenyl)oxirane typically involves the reaction of cyclopropyl ketone with 4-fluorobenzaldehyde in the presence of a base to form an intermediate, which is then subjected to epoxidation. Common reagents used in this process include sodium hydride (NaH) and hydrogen peroxide (H2O2) as the oxidizing agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Cyclopropyl-2-(4-fluorophenyl)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can lead to the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or peracids.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products:
Oxidation: Diols.
Reduction: Alcohols.
Substitution: Substituted oxiranes.
Scientific Research Applications
2-Cyclopropyl-2-(4-fluorophenyl)oxirane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(4-fluorophenyl)oxirane involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects .
Comparison with Similar Compounds
- 2-Cyclopropyl-2-(4-chlorophenyl)oxirane
- 2-Cyclopropyl-2-(4-bromophenyl)oxirane
- 2-Cyclopropyl-2-(4-methylphenyl)oxirane
Comparison: 2-Cyclopropyl-2-(4-fluorophenyl)oxirane is unique due to the presence of the fluorine atom, which can influence its reactivity and biological activity. Fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it potentially more effective in certain applications compared to its analogs with different substituents .
Properties
IUPAC Name |
2-cyclopropyl-2-(4-fluorophenyl)oxirane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FO/c12-10-5-3-9(4-6-10)11(7-13-11)8-1-2-8/h3-6,8H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYUARTHLYMGBAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)C3=CC=C(C=C3)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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